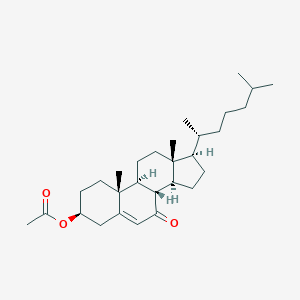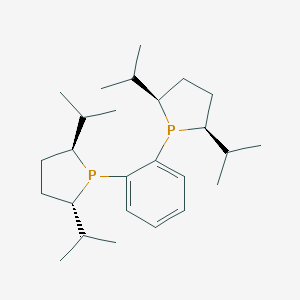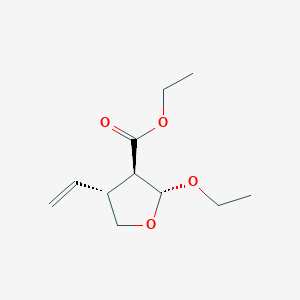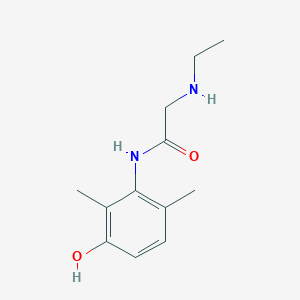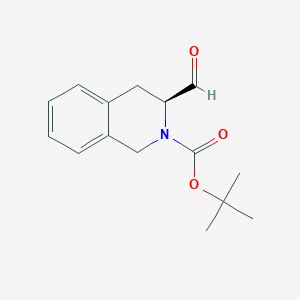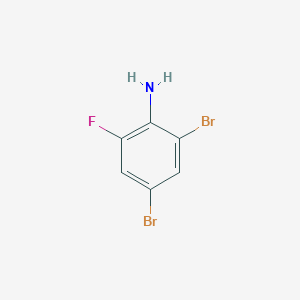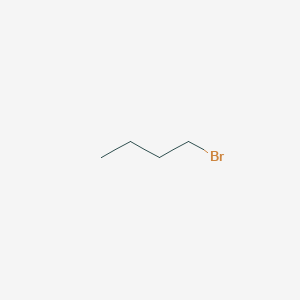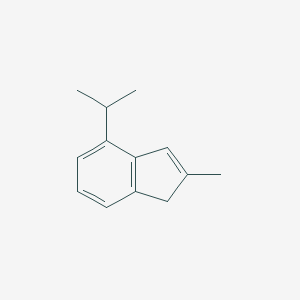![molecular formula C14H16O3 B133230 2-[3-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid CAS No. 162096-56-2](/img/structure/B133230.png)
2-[3-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid is a compound that features a cyclopropane ring attached to a phenyl group, which is further linked to a propanoic acid moiety with a methyl substitution. This structure is of interest due to the unique reactivity of the cyclopropane ring and its potential utility in various chemical syntheses.
Synthesis Analysis
The synthesis of cyclopropane-containing compounds can be achieved through various methods. For instance, asymmetric cyclopropanation has been used to produce enantiomerically pure cyclopropane-phosphonic acids, which are analogs of GABA_B antagonists . Additionally, the synthesis of cyclopropane fatty acids, which are potential inhibitors of mycolic acid biosynthesis, involves protecting the cyclopropane ring during the oxidation process . These methods highlight the versatility and complexity of synthesizing cyclopropane derivatives.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is characterized by the three-membered ring, which imparts significant strain and reactivity to the molecule. The presence of substituents on the cyclopropane ring, such as a carbonyl group, can influence the molecule's reactivity and stability. The cyclopropane ring can also affect the molecule's oxidation potential and the stability of carbon-centered radicals formed after decarboxylation .
Chemical Reactions Analysis
Cyclopropane-containing compounds exhibit unique chemical behaviors due to the ring strain and the presence of substituents. For example, the one-electron oxidation of cyclopropane carboxylic acids can lead to the formation of radical cations or zwitterions, which can undergo decarboxylation or react with hydroxide ions, depending on the pH . The reactivity of these compounds can be significantly different from their non-cyclopropane analogs, as seen in the comparison of decarboxylation rate constants .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by the presence of the cyclopropane ring and the attached functional groups. The ring strain can affect the compound's boiling point, solubility, and stability. The chemical properties, such as acidity and reactivity towards nucleophiles or electrophiles, are also altered by the cyclopropane ring. For instance, the electrochemical functionalization of phenylcyclopropane can lead to various products depending on the reaction conditions . The analysis of related compounds, such as methylpentanoic and cyclohexanecarboxylic acids, in wines and other alcoholic beverages, demonstrates the importance of selective detection methods for these types of compounds .
Applications De Recherche Scientifique
Chemical Derivatives and Therapeutic Applications
Research has demonstrated the potential of caffeic acid (CA) and its derivatives for a broad spectrum of biological activities and potential therapeutic applications. The phenylpropanoid framework, similar to that of "2-[3-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid," is considered valuable for drug discovery programs. CA derivatives are explored for their therapeutic interest in diseases associated with oxidative stress and have applications in the cosmetic industry due to their stabilizing properties. The development of new chemical entities based on the CA scaffold is highlighted as a strategy for drug development, suggesting a similar potential for "2-[3-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid" derivatives (Silva, Oliveira, & Borges, 2014).
Metabolism and Toxicity Studies
Studies have also focused on the metabolism and toxicity of compounds similar to "2-[3-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid," providing insights into their biological interactions and potential safety profiles. For instance, the metabolism and toxicity of cyclamen aldehyde, which shares some structural similarities, were studied, revealing species-specific metabolic pathways and their relevance to human health. Such research underscores the importance of understanding the metabolic fate of chemical compounds for assessing their safety and therapeutic potential (Natsch, Nordone, Adamson, & Laue, 2021).
Oxidation Processes and Synthetic Applications
The oxidation of methylene groups adjacent to cyclopropane, a key structural feature in "2-[3-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid," has been explored for the synthesis of cyclopropylketones. This research highlights efficient methods for transforming cyclopropane derivatives, which could be applied to the synthesis and functionalization of "2-[3-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid" and its derivatives. The employment of various oxidants and catalytic systems in these processes suggests a broad applicability in synthetic organic chemistry, potentially extending to the development of novel therapeutic agents or materials (Sedenkova, Andriasov, Kuznetsova, & Averina, 2018).
Propriétés
IUPAC Name |
2-[3-(cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-14(2,13(16)17)11-5-3-4-10(8-11)12(15)9-6-7-9/h3-5,8-9H,6-7H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCBEGCSNZWLKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1)C(=O)C2CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625867 |
Source


|
| Record name | 2-[3-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid | |
CAS RN |
162096-56-2 |
Source


|
| Record name | 2-[3-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

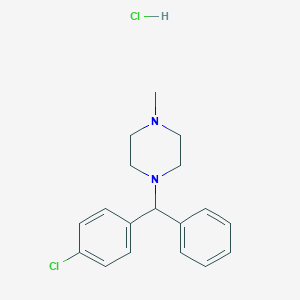
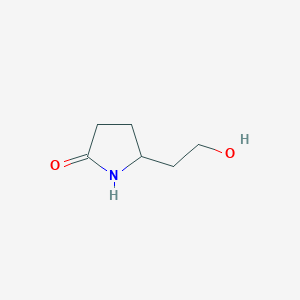
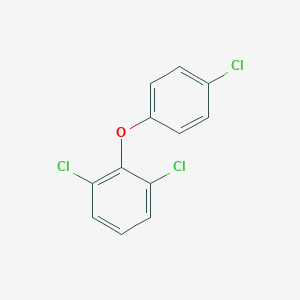
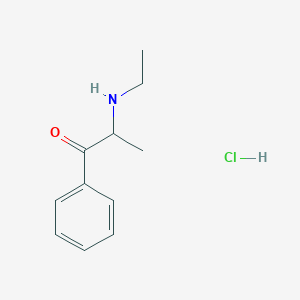
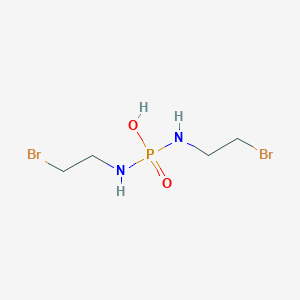
![ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B133184.png)
